N-(4-anilinophenyl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-(4-anilinophenyl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-2-21(17-9-5-3-6-10-17)22(25)24-20-15-13-19(14-16-20)23-18-11-7-4-8-12-18/h3-16,21,23H,2H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJQRKJKAKAIGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to N-(4-anilinophenyl)-2-phenylbutanamide:
*Estimated based on structural similarity.
Key Differences and Implications
Backbone Flexibility: The butanamide chain in this compound provides greater conformational flexibility compared to the rigid benzamide backbone in its analog. This flexibility may enhance binding to enzymes with hydrophobic active sites .
Chlorine vs.
Biological Activity: While N-(4-anilinophenyl) benzamide is a confirmed DGC inhibitor, the extended butanamide chain in this compound may alter solubility and membrane permeability, affecting its efficacy. No direct activity data is available for the latter . N-(2-benzyl)-2-phenylbutanamide, another butanamide derivative, modulates androgen receptors, suggesting that minor structural changes (e.g., benzyl vs. anilinophenyl) drastically shift biological targets .
Research Findings and Mechanistic Insights
- DGC Inhibition: MANT- and TNP-substituted GTP analogs (e.g., MANT-GTP) inhibit DGCs by mimicking cyclic dinucleotide substrates. Structural analogs like N-(4-anilinophenyl) benzamide likely compete with GTP binding via π-π stacking and hydrogen bonding .
- SAR Trends : The substitution of benzamide with butanamide may enhance hydrophobic interactions but reduce binding specificity due to increased flexibility. This trade-off underscores the importance of backbone rigidity in enzyme inhibition .
Q & A
Q. Q: What are the standard protocols for synthesizing N-(4-anilinophenyl)-2-phenylbutanamide, and what purification methods ensure high yield?
A: The compound is typically synthesized via amide bond formation between aniline derivatives and acyl chlorides. A standard protocol involves reacting 4-anilinophenylamine with 2-phenylbutanoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere, with triethylamine (TEA) as a base to neutralize HCl byproducts . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is used for purification. For sensitive intermediates, recrystallization from toluene or ethanol may enhance purity . Reaction optimization includes controlling temperature (0°C to room temperature) and stoichiometric ratios (1:1.1 amine:acyl chloride).
Advanced Synthesis
Q. Q: How can researchers optimize reaction conditions to handle oxidation-prone intermediates during synthesis?
A: Oxidation-prone intermediates (e.g., aromatic amines) require inert atmospheres (N₂/Ar) and antioxidants like BHT (butylated hydroxytoluene). Schlenk-line techniques or glovebox setups are recommended for air-sensitive steps . For example, methacrylamide derivatives of similar compounds are synthesized under strict nitrogen flow, with slow addition of acyl chlorides to minimize side reactions. Real-time monitoring via TLC or HPLC ensures intermediate stability .
Structural Characterization
Q. Q: What crystallographic methods are employed to resolve the molecular structure of this compound?
A: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation from DCM/hexane mixtures. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structures are solved using SHELX programs (e.g., SHELXL for refinement) . Hydrogen bonding networks (e.g., N–H···O interactions) and torsional angles are analyzed to confirm conformational stability. For disordered regions, iterative refinement and TWINABS for twinned data are critical .
Biological Activity
Q. Q: What methodological approaches validate the compound’s role in inhibiting bacterial biofilm formation?
A: Biofilm inhibition assays with Pseudomonas aeruginosa or Vibrio cholerae involve quantifying crystal violet-stained biomass after treatment. IC₅₀ values are determined via dose-response curves. Complementary c-di-GMP level measurements (HPLC-MS) confirm diguanylate cyclase (DGC) inhibition . For example, N-(4-anilinophenyl)benzamide analogs show IC₅₀ = 1 μM against VC2370 DGC, validated via in silico docking (AutoDock Vina) using PleD enzyme pharmacophores .
Data Contradiction Analysis
Q. Q: How should researchers address discrepancies in crystallographic data or unexpected biological activity?
A: For crystallographic conflicts (e.g., poor R-factors), cross-validate with alternative software (Olex2 or Phenix) and check for twinning or solvent masking . If biological activity diverges between assays, confirm compound stability (via LC-MS) and assay conditions (e.g., pH, serum interference). Dose-replication and orthogonal assays (e.g., SPR for binding affinity) can resolve contradictions . For instance, biofilm dispersal failure in preformed colonies may require adjunct agents like DNase I .
Computational Modeling
Q. Q: What in silico strategies predict the compound’s interactions with biological targets like androgen receptors?
A: Molecular docking (e.g., Glide or GOLD) against androgen receptor ligand-binding domains (PDB: 2AM9) identifies key interactions (e.g., hydrogen bonds with Leu704 or hydrophobic contacts with Trp741). MD simulations (AMBER or GROMACS) assess binding stability over 100 ns trajectories. Pharmacophore modeling (Phase) aligns the compound’s amide and phenyl groups with known modulators .
Analytical Method Development
Q. Q: Which spectroscopic techniques are optimal for characterizing degradation products under oxidative conditions?
A: High-resolution LC-MS (Q-TOF) identifies oxidation products (e.g., quinone derivatives) via exact mass matching. NMR (¹H/¹³C, COSY) confirms structural changes, such as carbonyl formation (δ ~200 ppm in ¹³C). Accelerated stability studies (40°C/75% RH) coupled with HPLC-DAD track degradation kinetics .
Advanced Applications
Q. Q: How can this compound be functionalized for targeted drug delivery systems in cancer therapy?
A: Conjugation with polyethylene glycol (PEG) via NHS ester chemistry improves solubility and pharmacokinetics. For triple-negative breast cancer (TNBC), thiourea derivatives (e.g., N-(4-anilinophenyl)-N′-arylthioureas) are synthesized and encapsulated in PLGA nanoparticles. In vitro efficacy is tested via apoptosis assays (Annexin V/PI) and caspase-3 activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
